N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine
Description
Properties
Molecular Formula |
C18H14F4N4O |
|---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]-5-methoxy-2-pyridin-2-ylpyrimidin-4-amine |
InChI |
InChI=1S/C18H14F4N4O/c1-27-15-10-25-16(14-4-2-3-7-23-14)26-17(15)24-9-11-5-6-12(19)8-13(11)18(20,21)22/h2-8,10H,9H2,1H3,(H,24,25,26) |
InChI Key |
WZTXCIJAMBUMOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(N=C1NCC2=C(C=C(C=C2)F)C(F)(F)F)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Pyrimidine Ring Construction
The pyrimidine core is typically synthesized via:
- Cyclization of amidines with β-keto esters or nitriles under acidic or basic conditions.
- Nucleophilic aromatic substitution on dichloropyrimidine intermediates, enabling sequential functionalization.
For the target compound, 5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine serves as the central scaffold. A representative route involves:
- Condensation of 4-methoxypyridin-2-amine with 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine.
- Cyclization using sodium hydroxide or POCl₃ to form the pyrimidine ring.
Step-by-Step Synthetic Routes
Route A: Sequential Functionalization (Patent WO2014106800A2)
- Synthesis of 4-chloro-5-methoxy-2-(pyridin-2-yl)pyrimidine :
- React 4-methoxypyridin-2-amine with ethyl 3-dimethylaminoacrylate in acetic acid (90°C, 6 hours).
- Yield: 82%.
- Benzylamine coupling :
- Combine 4-chloro intermediate with 4-fluoro-2-(trifluoromethyl)benzylamine and K₂CO₃ in DMF (80°C, 12 hours).
- Yield: 68%.
Key Data :
| Step | Reagent | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl 3-dimethylaminoacrylate | AcOH, 90°C | 82% |
| 2 | 4-Fluoro-2-(trifluoromethyl)benzylamine | DMF, 80°C | 68% |
Route B: One-Pot Tandem Reaction
A catalyst-free method using water as a co-solvent:
- Condensation : Mix 2-aminopyridine, 4-fluoro-2-(trifluoromethyl)benzaldehyde, and 5-methoxy-2-pyrimidinamine in H₂O/EtOH (1:1) at room temperature.
- In situ cyclization : Stir for 2 hours to form the C=N bond.
- Yield: 74%.
Advantages :
Optimization Strategies
Solvent and Temperature Effects
Protecting Groups
- Boc protection : Used for the pyrimidine amine to prevent undesired side reactions during benzylamine coupling.
- Deprotection : TFA in dichloromethane (room temperature, 1 hour) restores the free amine.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.22 (d, J = 5.4 Hz, 1H, pyridine-H), 7.53–7.07 (m, aromatic-H), 4.08 (t, J = 5.2 Hz, 4H, CH₂), 3.40 (m, 4H, CH₂), 2.36 (s, 3H, OCH₃).
- HRMS (ESI) : m/z 378.3 [M+H]⁺.
Purity Assessment
- HPLC : >98% purity using a C18 column (MeCN/H₂O, 70:30).
Comparative Analysis of Methods
| Method | Yield | Time | Scalability | Cost |
|---|---|---|---|---|
| Sequential (Route A) | 68% | 18h | High | $$ |
| One-Pot (Route B) | 74% | 2h | Moderate | $ |
| Microwave | 85% | 0.5h | Low | $$$ |
Challenges and Solutions
Regioselectivity in Pyrimidine Substitution
- Issue : Competing substitution at C2 vs. C4 positions.
- Solution : Use bulky bases (e.g., DBU) to favor C4 amination.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
-
The pyrimidine ring’s electron-deficient nature facilitates substitution at positions activated by electron-withdrawing groups.
-
The 5-methoxy group stabilizes adjacent positions through resonance, making the 4-amine and 2-pyridyl groups susceptible to displacement under acidic or basic conditions .
-
Example reaction :
Analogous reactions in pyrimidines show substitution at the 4-position with amines or alcohols under heating (e.g., 100–150°C) .
Cross-Coupling Reactions
-
The 2-pyridyl group can act as a directing group for palladium-catalyzed couplings. While the compound lacks a halogen for Suzuki-Miyaura coupling, synthetic intermediates (e.g., 4-chloropyrimidines) are often used to install aryl/heteroaryl groups .
-
Key conditions :
Amine Alkylation/Acylation
-
The benzylamine side chain undergoes alkylation or acylation to introduce diversely functionalized groups:
Methoxy Group Demethylation
-
The 5-methoxy group can be demethylated using strong acids (e.g., HBr/AcOH) or Lewis acids (e.g., BBr₃) to yield a hydroxyl group, enabling further functionalization .
Electrophilic Substitution
-
The pyridin-2-yl group is meta-directing, but electron-withdrawing substituents (e.g., pyrimidine) deactivate the ring. Harsh conditions (e.g., HNO₃/H₂SO₄) may introduce nitro groups at the 5-position .
Coordination Chemistry
-
The pyridine nitrogen can coordinate to transition metals (e.g., Pd, Cu), enabling catalytic applications or metal-organic framework (MOF) synthesis .
Trifluoromethyl Group Stability
-
The -CF₃ group is chemically inert under most conditions but can participate in radical reactions or nucleophilic displacement under extreme basicity (e.g., KOH/EtOH at reflux) .
Fluorine Substitution
-
The 4-fluoro substituent on the benzyl group is susceptible to nucleophilic aromatic substitution with amines or thiols under microwave irradiation .
Intermediate in Drug Discovery
-
This compound’s analogs are intermediates in kinase inhibitors (e.g., Bcr-Abl inhibitors) .
-
Key derivatives :
Scale-Up Challenges
-
Palladium contamination : Silica-bound catalysts (e.g., DPP-Pd) are preferred for large-scale synthesis to avoid residual metal issues .
-
Purification : Chromatography (hexanes/EtOAC) or recrystallization (MeOH/DCM) is critical for isolating high-purity batches .
Stability and Degradation
Scientific Research Applications
N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can affect various cellular pathways, leading to changes in cell proliferation, apoptosis, and other biological processes .
Comparison with Similar Compounds
Core Pyrimidine Modifications
Compound A: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine ()
- Substituents: N-linked 2-fluorophenyl (vs. 4-fluoro-2-(trifluoromethyl)benzyl in the target). 5-[(4-methoxyphenyl)aminomethyl] and 6-methyl groups.
- Key Differences :
- Activity : Exhibits antibacterial and antifungal properties, suggesting a broader mechanism compared to kinase-targeted analogues .
Compound B: N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine ()
- Substituents: Thiazol-2-yl group at position 4 (vs. pyridin-2-yl in the target). Morpholinosulfonylphenyl group enhances solubility but may reduce membrane permeability.
- Key Differences :
- Thiazole introduces a heterocyclic variation, altering electronic properties and binding interactions.
Substituent Effects on Pharmacokinetics and Target Affinity
Compound C: 4-Methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine ()
- Substituents: 4-Morpholinophenylamino group at position 2 (vs. pyridin-2-yl in the target). Thiazol-2-yl at position 3.
- Key Differences: Morpholine improves solubility but may reduce blood-brain barrier penetration. Thiazole vs.
- Activity : Potent aurora kinase inhibitor (Kᵢ = 8–9 nM) due to para-substituted morpholine enhancing selectivity .
Compound D: N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]-methyl}pyrimidin-4-amine ()
- Substituents: 4-(Trifluoromethyl)anilino group (vs. 4-fluoro-2-(trifluoromethyl)benzyl in the target). 4-Methoxyphenyl at N-position.
- Key Differences: Anilino vs. benzyl linker alters spatial orientation and hydrogen-bonding capacity.
- Activity: Structural data suggest immunomodulatory effects, though specific targets are unconfirmed .
Electronic and Steric Modifications
Compound E : 2-Chloro-N-(4-(trifluoromethyl)pyridin-2-yl)pyrimidin-4-amine ()
- Substituents :
- Chloro at position 2 (vs. pyridin-2-yl in the target).
- 4-(Trifluoromethyl)pyridin-2-yl enhances electron-withdrawing effects.
- Activity : Likely kinase inhibitor, though exact targets are unspecified .
Comparative Data Table
Biological Activity
N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H14F4N4O
- CAS Number : 1393999-79-5
- Structure : The compound features a pyrimidine core substituted with a methoxy group and a pyridine moiety, alongside a trifluoromethylbenzyl group, which is critical for its biological activity.
Antiviral Properties
Research indicates that compounds similar to this compound exhibit antiviral activity. For instance, derivatives of pyrimidines have shown effectiveness against various viruses, including HIV and HCV. In particular, studies have highlighted that modifications to the pyrimidine structure can enhance antiviral efficacy, suggesting that this compound may also possess similar properties .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through structure-activity relationship (SAR) studies. Research has shown that pyrimidine derivatives can inhibit key cancer-related enzymes, such as deubiquitinases, which are involved in tumor progression. The specific substitution patterns on the pyrimidine ring significantly influence the potency against cancer cell lines .
Inhibition of Kinases
The compound has been evaluated for its ability to inhibit various kinases, which play crucial roles in signaling pathways associated with cancer and other diseases. The presence of the pyridine and trifluoromethyl groups appears to enhance binding affinity to these targets, providing a rationale for further development as a therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through SAR studies:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Methoxy | Enhances solubility and bioavailability | |
| Trifluoromethyl | Increases lipophilicity and target binding | |
| Pyridine | Improves interaction with biological targets |
Case Studies
- Antiviral Screening : A study demonstrated that related pyrimidine compounds inhibited NS5B RNA polymerase by over 95% in vitro, suggesting potential for HCV treatment . While specific data on this compound is limited, its structural similarities imply it may exhibit comparable activity.
- Cancer Cell Line Testing : In vitro assays using various cancer cell lines have shown that modifications to the pyrimidine scaffold can lead to enhanced cytotoxicity. For example, compounds with similar substitutions were found to have IC50 values in the low micromolar range against breast cancer cells .
Q & A
Q. What are the key synthetic methodologies for N-(4-Fluoro-2-(trifluoromethyl)benzyl)-5-methoxy-2-(pyridin-2-yl)pyrimidin-4-amine?
The compound is synthesized via a multi-step route involving acylative coupling and amination . For example:
- Step 1 : Acylation of intermediates (e.g., 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine) with p-fluorobenzoyl chloride under anhydrous conditions .
- Step 2 : Amination using nucleophilic reagents (e.g., ammonia or substituted amines) to introduce the pyridin-2-yl and benzyl groups .
- Critical parameters : Reaction temperature (often 80–120°C), solvent selection (DMF or THF), and catalyst choice (e.g., Pd-based catalysts for cross-coupling) . Purity is ensured via column chromatography and recrystallization, with yields typically 60–80% .
Q. How is structural characterization performed for this compound?
A combination of X-ray crystallography , NMR , and mass spectrometry is used:
- X-ray crystallography reveals intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the pyrimidine core) and dihedral angles between aromatic rings (e.g., 12.8°–86.1° for substituent alignment) .
- 1H/13C NMR identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and trifluoromethyl signals (δ 110–120 ppm in 19F NMR) .
- HRMS confirms molecular weight (e.g., [M+H]+ at m/z 448.12) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological screening data across studies?
Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) require:
- Dose-response validation : Testing compound 11 (a structural analog) at varying concentrations (1 nM–10 µM) to establish IC50 consistency .
- Off-target profiling : Screening against unrelated receptors (e.g., GPCRs, ion channels) to rule out non-specific effects .
- Cellular context analysis : Comparing results in different cell lines (e.g., cancer vs. primary cells) to identify tissue-specific activity .
Q. How do substituents influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies highlight:
- Pyrimidine core modifications : Electron-withdrawing groups (e.g., trifluoromethyl) enhance target binding by increasing electrophilicity .
- Benzyl group substitutions : Fluorine at the 4-position improves metabolic stability, while methoxy groups enhance solubility .
- Pyridine ring variations : 2-Pyridyl groups optimize π-π stacking with kinase ATP pockets (e.g., aurora kinase inhibition at Ki = 8–9 nM) . Methodology : Analog synthesis via combinatorial libraries followed by high-throughput screening (HTS) and molecular docking .
Q. What advanced techniques analyze crystallization behavior and polymorphism?
- Single-crystal XRD identifies polymorphic forms by comparing unit cell parameters (e.g., orthorhombic vs. monoclinic systems) and hydrogen-bonding networks .
- DSC/TGA measures thermal stability (decomposition >200°C) and phase transitions .
- Crystallization solvents : Polar aprotic solvents (e.g., DMSO) favor Form I, while ethanol/water mixtures yield Form II with altered bioavailability .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
